(1H-indol-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
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Overview
Description
“(1H-indol-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an indole group attached to a piperidine ring, which is further connected to a quinoline group via an ether linkage . The exact molecular formula is not specified in the sources, but the compound is likely to have a high molecular weight due to the presence of multiple ring structures .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in the synthesis of various heterocyclic compounds. Kurilo et al. (1977) described the oxidation of 1-methyl-2-arylamino-3-acetamidoindoles to obtain oxindole anils, which then cyclize to indolo[2,3-b]quinoxalines, demonstrating its utility in creating complex molecular structures (Kurilo et al., 1977).
Enantioselective Synthesis in Natural Products
- Escolano et al. (2006) explored the use of phenylglycinol-derived oxazolopiperidone lactams, highlighting the versatility of these structures in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. This includes the synthesis of complex indole alkaloids, suggesting potential applications in pharmaceutical research (Escolano et al., 2006).
PET Ligand Synthesis for Neuroimaging
- Żak et al. (2021) synthesized a compound similar to the one , using it as a PET ligand for imaging the histamine H4 receptor in the brain. This application demonstrates the potential of such compounds in the field of neuroimaging and diagnostic medicine (Żak et al., 2021).
Investigation in Crystallography
- Revathi et al. (2015) studied the crystal structure of a related compound, indicating its relevance in crystallography and the understanding of molecular interactions and stability (Revathi et al., 2015).
Spectroscopic Properties and Quantum Chemistry
- Al-Ansari (2016) investigated the electronic absorption and fluorescence properties of similar compounds, indicating its potential application in quantum chemistry and materials science (Al-Ansari, 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit enzymes involved in inflammation, disrupt the replication of viruses, or interfere with the metabolic pathways of cancer cells .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1H-indol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(20-15-17-5-1-2-8-19(17)25-20)26-13-10-18(11-14-26)28-21-9-3-6-16-7-4-12-24-22(16)21/h1-9,12,15,18,25H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHUTGCCLWXBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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